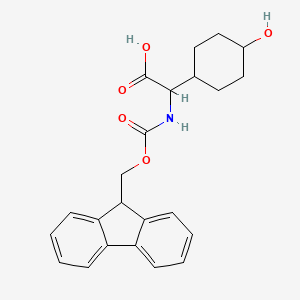
3-Hydroxycyclopent-1-enecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxycyclopent-1-enecarbonitrile is a cyclic organic compound with a hydroxyl group and a nitrile group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclopent-1-enecarbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . The reaction results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photoredox catalysis and tandem reactions can be scaled up for industrial applications. The use of visible light and mild reaction conditions makes this method potentially suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxycyclopent-1-enecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxyl and nitrile groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group, with reagents such as alkyl halides or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce an amine.
Aplicaciones Científicas De Investigación
3-Hydroxycyclopent-1-enecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and catalysis.
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 3-Hydroxycyclopent-1-enecarbonitrile exerts its effects involves the modulation of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound stabilizes the CaMKIIα hub domain, which plays a crucial role in synaptic plasticity and memory formation . By normalizing cytosolic Thr286 autophosphorylation and downregulating ischemia-specific expression of a constitutively active CaMKII kinase fragment, this compound alleviates aberrant CaMKII signaling after cerebral ischemia .
Comparación Con Compuestos Similares
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA): A closely related compound with similar neuroprotective properties.
trans-4-Hydroxycrotonic acid (T-HCA): Another GHB analog with high affinity for GHB binding sites.
3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA): A structurally similar compound with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness: 3-Hydroxycyclopent-1-enecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclopentene ring
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
3-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2 |
Clave InChI |
IYOLIXRFRLZZCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)

![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)


